2-(Dibenzylamino)ethyl 2-chloroacetate
Overview
Description
2-(Dibenzylamino)ethyl 2-chloroacetate is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photocyclization and Solid-State Reactions
One significant application involves the [2+2]photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state. This process leads to the efficient formation of a head-to-tail dimer, bis[2-(dibenzylamino)ethyl] c-2,t-4-dibenzoylcyclobutane-r-1,t-3-dicarboxylate, quantitatively upon UV irradiation. The role of weak intermolecular interactions, specifically CH/π interactions, in facilitating this solid-state reaction highlights the compound's utility in synthesizing complex molecular structures through photochemical means (Hasegawa, Ikeda, & Yamazaki, 2001).
Novel Biradical Cyclization
Another study explores the photocyclization of 2-(N,N-dibenzylamino)ethyl 3-benzoylacrylate via remote-proton transfer, showcasing a novel biradical cyclization pathway. This reaction demonstrates the compound's potential in generating unique cyclic structures under photochemical conditions (Hasegawa, Yamazaki, & Yoshioka, 1993).
Catalytic Applications
The compound also finds application in the synthesis of 2-(dibenzylamino)-2-aryl acetamide derivatives through a three-component reaction involving an isocyanide, dibenzylamine, and a phthalaldehyde derivative. The use of silica nanoparticles as a catalyst in this process underlines the compound's versatility in facilitating green chemistry approaches for organic synthesis (Ramazani et al., 2017).
Antioxidant and Antitumor Evaluation
Research involving the synthesis of new thiazolidine and thiazolidinone derivatives utilizing key intermediates derived from the compound has shown promising antioxidant and antitumor activities. This application suggests the potential of 2-(Dibenzylamino)ethyl 2-chloroacetate derivatives in medicinal chemistry and drug development (Gouda & Abu‐Hashem, 2011).
Properties
IUPAC Name |
2-(dibenzylamino)ethyl 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-13-18(21)22-12-11-20(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-10H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWXVXNQLQEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOC(=O)CCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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